

# A Comprehensive Technical Guide to 4-Methyl-3-nitrobenzonitrile

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## Compound of Interest

Compound Name: 4-Methyl-3-nitrobenzonitrile

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## Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of **4-Methyl-3-nitrobenzonitrile**, a key intermediate in organic synthesis. This document collates essential data, including physicochemical properties, spectral information, and crystallographic data, into a structured and accessible format. Furthermore, it outlines a detailed experimental protocol for its synthesis and purification, and illustrates the synthetic workflow. This guide is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and development, offering a consolidated reference for the safe and effective use of this compound.

## Physicochemical Properties

**4-Methyl-3-nitrobenzonitrile** is a solid, typically appearing as a white to light yellow crystalline powder.<sup>[1][2]</sup> Its molecular structure consists of a benzene ring substituted with a methyl group, a nitro group, and a nitrile group, which imparts its characteristic reactivity and physical properties.

Table 1: General and Physicochemical Properties

Property	Value	Reference(s)
IUPAC Name	4-Methyl-3-nitrobenzonitrile	[3]
Synonyms	3-Nitro-p-tolunitrile, 4-Cyano-2-nitrotoluene	[1][4]
CAS Number	939-79-7	[3]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	[3]
Molecular Weight	162.15 g/mol	[3]
Appearance	White to light yellow crystalline powder	[1][2]
Melting Point	102-106 °C	[1][4]
Boiling Point	171 °C at 12 mmHg	[2]
Density	1.26 g/cm <sup>3</sup>	[2]
Flash Point	124.3 °C	[2]
Solubility	Soluble in Chloroform, Ethyl Acetate	[1]

## Spectral and Crystallographic Data

Spectroscopic and crystallographic data are crucial for the structural elucidation and confirmation of **4-Methyl-3-nitrobenzonitrile**.

Table 2: Spectral Data Summary

Technique	Data Availability	Reference(s)
$^1\text{H}$ NMR	Spectra available. A published spectrum in $\text{CDCl}_3$ shows peaks at $\delta$ 8.27 (d, $J = 1.6$ Hz, 1H), 7.78 (dd, $J = 8.0, 1.7$ Hz, 1H), 7.51 (d, $J = 8.0$ Hz, 1H), 2.69 (s, 3H).	[1][3]
$^{13}\text{C}$ NMR	Spectra available.	[3]
Mass Spectrometry	GC-MS data available.	[3]
Infrared (IR) Spectroscopy	Vapor phase IR spectra available.	[3]

Table 3: Crystallographic Data

Parameter	Value	Reference(s)
Crystal System	Monoclinic	[5]
Space Group	$P2_1/c$	[5]
Unit Cell Dimensions	$a = 3.9088(8) \text{ \AA}$ , $b = 13.576(3) \text{ \AA}$ , $c = 14.819(4) \text{ \AA}$ , $\beta = 99.13(3)^\circ$	[5]
Volume	$776.4(3) \text{ \AA}^3$	[5]
Z	4	[5]

In the crystal structure, the nitro group is rotated by  $23.2(3)^\circ$  out of the plane of the benzene ring.[5]

## Experimental Protocols

### Synthesis of 4-Methyl-3-nitrobenzonitrile via Nitration of 4-Methylbenzonitrile

This protocol describes the synthesis of **4-Methyl-3-nitrobenzonitrile** from 4-methylbenzonitrile (p-tolunitrile) using a nitrating mixture of nitric acid and sulfuric acid.[1]

Materials:

- 4-Methylbenzonitrile (p-tolunitrile)
- Concentrated Nitric Acid
- Concentrated Sulfuric Acid
- Crushed Ice
- Deionized Water

Equipment:

- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Büchner funnel and filtration flask
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, a mixture of 4-methylbenzonitrile (11 g, 0.098 mol) and concentrated sulfuric acid (20 mL) is prepared. [1]
- The mixture is cooled to 0°C with constant stirring.
- Nitric acid (20 mL) is slowly added dropwise to the mixture over a period of 1 hour, ensuring the temperature is maintained at 0°C.[1]

- After the addition is complete, the reaction mixture is stirred for an additional hour at 0°C.[\[1\]](#)
- The reaction mixture is then carefully poured onto crushed ice to quench the reaction, which will cause the product to precipitate.[\[1\]](#)
- The solid precipitate is collected by vacuum filtration using a Büchner funnel.[\[1\]](#)
- The collected solid is washed with cold deionized water to remove residual acids.
- The product is dried, yielding **4-methyl-3-nitrobenzonitrile** as a white solid (15.2 g, 95% yield).[\[1\]](#)

## Purification by Recrystallization

For higher purity, the crude product can be recrystallized.

Materials:

- Crude **4-Methyl-3-nitrobenzonitrile**
- Ethanol or another suitable solvent

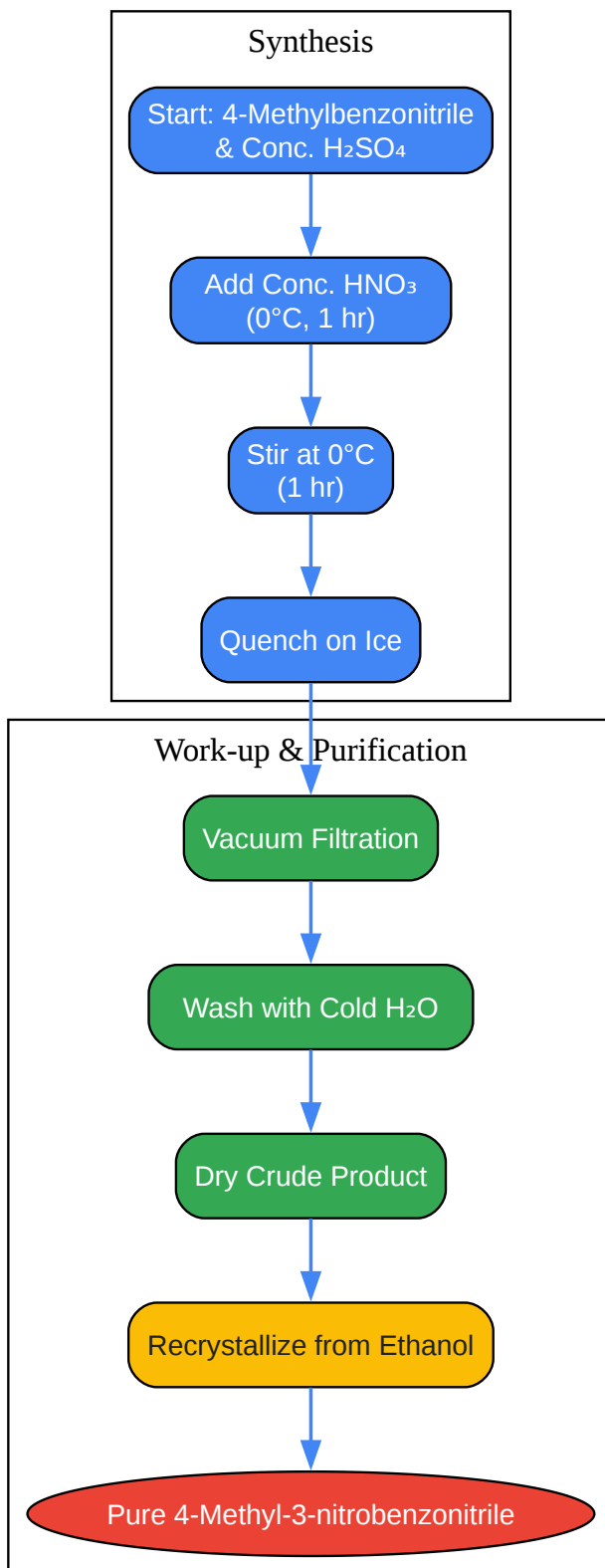
Procedure:

- The crude **4-methyl-3-nitrobenzonitrile** is dissolved in a minimum amount of hot ethanol.
- The hot solution is filtered, if necessary, to remove any insoluble impurities.
- The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum.

## Mandatory Visualizations

### Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of **4-Methyl-3-nitrobenzonitrile**.

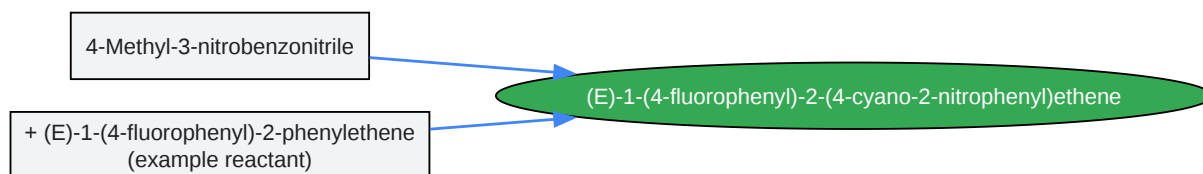


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Caption: Workflow for the synthesis and purification of **4-Methyl-3-nitrobenzonitrile**.

## Application in Synthesis

**4-Methyl-3-nitrobenzonitrile** is a valuable intermediate for the synthesis of more complex molecules. For instance, it is used in the synthesis of certain ethene derivatives.[1][4]

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Caption: Use of **4-Methyl-3-nitrobenzonitrile** in a synthetic reaction.

## Safety Information

**4-Methyl-3-nitrobenzonitrile** should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[2]

Table 4: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements	Precautionary Statements
GHS07 (Exclamation Mark)	Warning	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352 : IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This is a summary of the main hazards. Users should consult the full Safety Data Sheet (SDS) before handling this chemical.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Methyl-3-nitrobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017182#4-methyl-3-nitrobenzonitrile-physical-and-chemical-properties]

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